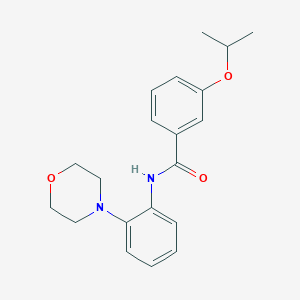![molecular formula C23H21N3O4 B278560 3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278560.png)
3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. This compound is a novel derivative of benzamide, which has shown promising results in various studies related to its synthesis, mechanism of action, and physiological effects.
Wirkmechanismus
The mechanism of action of 3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In pharmacology, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. In biochemistry, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide are varied and depend on the specific application. In pharmacology, it has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a potential candidate for the development of novel drugs for the treatment of various inflammatory disorders. In biochemistry, it has been shown to inhibit the activity of certain enzymes involved in the regulation of neurotransmitter activity in the brain, which could have potential applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in lab experiments include its potent anti-inflammatory and analgesic properties, as well as its ability to inhibit the activity of certain enzymes and receptors in the body. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research related to 3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. These include:
1. Further studies to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
2. Development of novel drugs based on the structure of this compound for the treatment of various inflammatory disorders.
3. Exploration of the potential applications of this compound in the treatment of neurological disorders.
4. Investigation of the potential side effects of this compound and its safety for human use.
Conclusion
In conclusion, 3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a novel derivative of benzamide that has shown promising results in various scientific studies related to its synthesis, mechanism of action, and potential applications in pharmacology, biochemistry, and medicine. Further research is needed to fully understand the potential of this compound and its limitations for lab experiments.
Synthesemethoden
The synthesis of 3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves a multistep process that includes the use of various reagents and catalysts. The first step involves the reaction of 4-(2-bromoethyl)-2-methylphenol with 2-aminopyridine to form 4-(2-methyl-1H-imidazol-1-yl)-2-methylphenol. This intermediate is then reacted with ethyl 3-oxobutanoate in the presence of a base to form ethyl 2-(4-(2-methyl-1H-imidazol-1-yl)-2-methylphenoxy)acetate. The final step involves the reaction of this intermediate with 4-aminobenzamide in the presence of a catalyst to form 3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been extensively studied for its potential applications in various scientific fields. In pharmacology, it has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of novel drugs for the treatment of various inflammatory disorders. In biochemistry, it has been studied for its ability to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter activity in the brain.
Eigenschaften
Produktname |
3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide |
|---|---|
Molekularformel |
C23H21N3O4 |
Molekulargewicht |
403.4 g/mol |
IUPAC-Name |
3,5-diethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C23H21N3O4/c1-3-28-18-12-16(13-19(14-18)29-4-2)22(27)25-17-9-7-15(8-10-17)23-26-21-20(30-23)6-5-11-24-21/h5-14H,3-4H2,1-2H3,(H,25,27) |
InChI-Schlüssel |
RROVLKZUTWTCMT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)OCC |
Kanonische SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(4-morpholinyl)phenyl]-3-propoxybenzamide](/img/structure/B278480.png)
![4-tert-butyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B278481.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B278483.png)
![N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide](/img/structure/B278485.png)
![N-[4-(butanoylamino)-2-methoxyphenyl]pentanamide](/img/structure/B278486.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]pentanamide](/img/structure/B278488.png)
![N-[3-(isobutyrylamino)phenyl]-4-propoxybenzamide](/img/structure/B278489.png)
![2-methyl-N-(3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B278495.png)
![N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B278498.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide](/img/structure/B278499.png)
![N-{3-[(3-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278501.png)
![Methyl 4-cyano-3-methyl-5-{[(3-methylphenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B278505.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B278506.png)